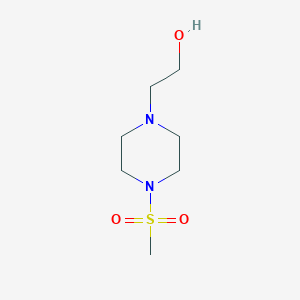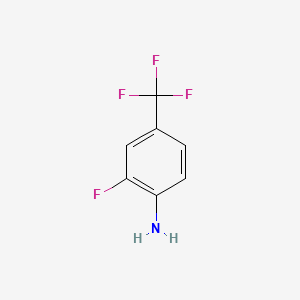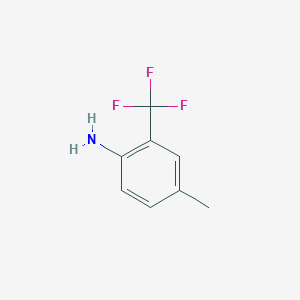
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol
Descripción general
Descripción
The compound 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol is a derivative of piperazine, which is a chemical structure known for its versatility in forming various compounds with potential biological activities. Piperazine derivatives are synthesized through reactions involving piperazine as a core structure, which can be further modified to introduce different functional groups. The abstracts provided do not directly discuss 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol, but they do provide insights into the synthesis and properties of related piperazine compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine with other chemical entities. For instance, the interaction of piperazine with 4,4′-sulfonyldiphenol in methanol yields a salt with a channel structure, demonstrating the ability of piperazine to form complex structures through hydrogen bonding . Another synthesis approach involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, optimized for reaction time, temperature, and raw material ratio, to produce a piperazine derivative with a high yield of 88.5% . These methods highlight the reactivity of piperazine and its derivatives under various conditions, which is likely applicable to the synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can engage in multiple hydrogen-bonding interactions. In the case of the self-assembled channel structure, the piperazine cations act as hydrogen-bond donors, forming stacks that enclose channels . This ability to participate in hydrogen bonding is a key feature of piperazine chemistry and is expected to influence the molecular structure and properties of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on the functional groups attached to the piperazine core. The abstracts do not provide specific reactions for 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol, but they do mention the use of catalysts such as SO4^2−/Y2O3 in the synthesis of piperazine derivatives, which suggests that catalysis is an important aspect of piperazine chemistry . The reactivity of the piperazine ring and its derivatives can be exploited to synthesize compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by the substituents attached to the piperazine ring. For example, the self-assembled channel structure formed by the interaction of piperazine with 4,4′-sulfonyldiphenol indicates that piperazine derivatives can exhibit unique structural properties . Additionally, the optimization of synthesis parameters such as reaction time and temperature suggests that the physical properties of piperazine derivatives can be finely tuned . The biological evaluation of piperazine derivatives also indicates that these compounds can have significant antimicrobial activities, which is a valuable chemical property .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
Synthesis Process : The compound 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, related to the chemical , was prepared from specific reactants under optimized technological parameters. This process highlighted the significance of controlling factors such as raw material ratio, reaction time, and temperature to achieve high yield (Wang Jin-peng, 2013).
Chemical Structure Analysis : In a study on a similar molecule, 1-(3-Methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones and ethanols, the chemical structures were elucidated using various analytical techniques, emphasizing the importance of detailed structural analysis in understanding the properties of such compounds (E. Palaska et al., 1993).
Pharmacological Aspects
Metabolism and Enzyme Interaction : A study on a related antidepressant, Lu AA21004, showed that its metabolism involved several enzymes, including CYP2D6, CYP2C9, and CYP3A4/5. This research provides insights into how similar compounds might interact with human metabolic enzymes (Mette G. Hvenegaard et al., 2012).
Receptor Antagonism : Extended N-Arylsulfonylindoles with a similar structure have been studied as 5-HT6 receptor antagonists. Such research explores the potential of these compounds in modulating neurotransmitter systems, which could have implications for developing new therapeutic agents (Gonzalo Vera et al., 2016).
Analytical Methodologies
Detection in Biological Samples : A method involving liquid-liquid extraction and automated pre-column chemical derivatization was developed for the detection of a similar compound, L-368,899, in human plasma. This technique underscores the importance of sensitive and selective analytical methods in biomedical research (W. Kline et al., 1999).
Crystal and Molecular Structure Studies : The crystallization and molecular structure of similar compounds, such as 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate, were investigated, providing valuable information on the supramolecular framework and interactions like hydrogen bonding, which are crucial for understanding the chemical's physical properties (M. Prabhuswamy et al., 2017).
Propiedades
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHXGCHBEBSXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376202 | |
| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol | |
CAS RN |
72388-13-7 | |
| Record name | 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)

